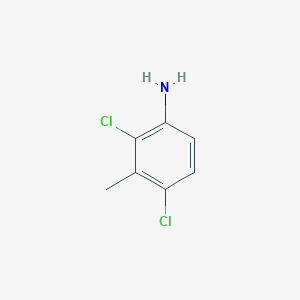

2,4-Dichloro-3-methylaniline

Description

BenchChem offers high-quality 2,4-Dichloro-3-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-3-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dichloro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYMVHMUBKHXLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066541 | |

| Record name | Benzenamine, 2,4-dichloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19853-79-3 | |

| Record name | 2,4-Dichloro-3-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19853-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-m-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019853793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,4-dichloro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2,4-dichloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLORO-M-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP2TBX3D98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Navigating the Solubility Landscape of 2,4-Dichloro-3-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-3-methylaniline is a substituted aniline derivative that serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the available solubility information for 2,4-dichloro-3-methylaniline and offers detailed experimental protocols for its determination.

Core Concepts: Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone of understanding solubility. The polarity of the solute and the solvent, as well as the potential for hydrogen bonding and other intermolecular forces, dictates the extent to which a compound will dissolve. 2,4-Dichloro-3-methylaniline, with its aromatic ring, chloro-substituents, and an amino group, possesses a moderate polarity. It is expected to be more soluble in organic solvents than in water. While quantitative data for 2,4-dichloro-3-methylaniline is scarce in publicly available literature, qualitative information for structurally similar compounds can provide valuable insights.

Quantitative Solubility Data

Currently, there is a significant lack of published quantitative data on the solubility of 2,4-dichloro-3-methylaniline in common organic solvents. One available source indicates a calculated water solubility of "Very slightly soluble (0.12 g/L) (25 ºC)"[1]. However, for practical applications in organic synthesis and drug development, its solubility in organic solvents is of greater importance.

To address this knowledge gap, this guide provides detailed methodologies for the experimental determination of solubility. For context, qualitative solubility information for related compounds is summarized in the table below.

| Compound | Solvent | Solubility |

| 2,4-Dichloroaniline | Alcohol, Ether | Slightly soluble[2] |

| 2,6-Dichloro-3-methylaniline | Chloroform, Methanol | Slightly soluble[3] |

| Aniline | Alcohol, Ether, Benzene | Soluble[4] |

Experimental Protocols for Solubility Determination

The following section outlines a robust gravimetric method for determining the solubility of 2,4-dichloro-3-methylaniline in various organic solvents. This method is straightforward and relies on the accurate measurement of mass.

Gravimetric Method

This method involves preparing a saturated solution of the compound at a specific temperature, separating the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Materials and Equipment:

-

2,4-Dichloro-3-methylaniline (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,4-dichloro-3-methylaniline to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.

-

For finer suspensions, centrifugation of the vials can be employed to facilitate the separation of the solid and liquid phases.

-

-

Sample Withdrawal:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe. It is critical to avoid disturbing the undissolved solid.

-

Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, dry vial. Record the exact mass of the transferred solution.

-

-

Solvent Evaporation:

-

Place the vial containing the saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Continue heating until a constant mass of the dried solute is achieved.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in grams per liter (g/L) or milligrams per milliliter (mg/mL) using the following formula:

S = (mass of dried solute / mass of saturated solution - mass of dried solute) * density of the solvent * 1000

-

Workflow for Gravimetric Solubility Determination

Caption: Workflow for the gravimetric determination of solubility.

Logical Relationships in Solubility Studies

The determination of solubility is a critical first step in many experimental workflows in drug development and chemical synthesis. The following diagram illustrates the logical flow from solubility determination to subsequent applications.

Caption: The central role of solubility data in chemical R&D.

Conclusion

References

- 1. CAS # 19853-79-3, 2,4-Dichloro-3-methylaniline, 2,6-Dichloro-3-aminotoluene - chemBlink [ww.chemblink.com]

- 2. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Dichloro-3-methylaniline CAS#: 64063-37-2 [m.chemicalbook.com]

- 4. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,4-Dichloro-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,4-dichloro-3-methylaniline. Due to the limited availability of experimental spectra for this specific compound in the public domain, this guide leverages established principles of NMR spectroscopy and comparative data from structurally related analogs to provide a robust prediction and interpretation of its spectral characteristics. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and development of novel chemical entities.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2,4-dichloro-3-methylaniline is based on the analysis of substituent effects on the chemical shifts of the aromatic protons and the methyl and amine groups. The predictions are derived from the experimental data of analogous compounds, including aniline, 3-methylaniline, and 2,4-dichloroaniline. The data is presented for a standard NMR experiment conducted in deuterated chloroform (CDCl₃) at 400 MHz.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | ~ 7.15 | d | ~ 8.5 |

| H-6 | ~ 6.70 | d | ~ 8.5 |

| NH₂ | ~ 4.0 (broad) | s | - |

| CH₃ | ~ 2.30 | s | - |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for 2,4-dichloro-3-methylaniline are estimated by considering the additive effects of the chloro, methyl, and amino substituents on the aromatic carbon signals. These predictions provide a valuable tool for the structural verification of synthesized 2,4-dichloro-3-methylaniline. The data is presented for a standard proton-decoupled ¹³C NMR experiment in CDCl₃ at 100 MHz.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-NH₂) | ~ 144 |

| C-2 (C-Cl) | ~ 120 |

| C-3 (C-CH₃) | ~ 138 |

| C-4 (C-Cl) | ~ 125 |

| C-5 | ~ 130 |

| C-6 | ~ 116 |

| CH₃ | ~ 18 |

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of substituted anilines, based on common laboratory practices.

Sample Preparation:

-

Approximately 10-20 mg of the solid 2,4-dichloro-3-methylaniline sample is accurately weighed.

-

The sample is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

The solution is transferred to a clean, dry 5 mm NMR tube.

-

The tube is capped and gently agitated to ensure complete dissolution and homogeneity.

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Spectroscopy:

-

Spectrometer: 100 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled pulse program (zgpg30)

-

Number of Scans: 1024-4096 (depending on sample concentration)

-

Relaxation Delay: 2.0 s

-

Spectral Width: 0 to 200 ppm

-

Reference: CDCl₃ solvent peak at 77.16 ppm

Visualizations

To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure and the predicted NMR spectral correlations.

Caption: Molecular structure of 2,4-Dichloro-3-methylaniline.

Caption: Predicted ¹H and ¹³C NMR signal correlations.

A Technical Guide to the Theoretical and Experimental pKa of 2,4-Dichloro-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to determining the acid dissociation constant (pKa) of 2,4-dichloro-3-methylaniline. Given the absence of a readily available experimental pKa value in scientific literature, this document focuses on robust theoretical prediction methodologies and established experimental protocols applicable to this compound and its analogs.

Introduction to pKa and its Importance

The acid dissociation constant (pKa) is a critical physicochemical parameter that quantifies the strength of an acid in a solution. For an amine like 2,4-dichloro-3-methylaniline, the pKa value refers to the acidity of its conjugate acid, the anilinium ion. This value is paramount in drug discovery and development as it governs the state of ionization of a molecule at a given pH. The ionization state, in turn, influences crucial pharmacokinetic and pharmacodynamic properties, including:

-

Solubility: The aqueous solubility of a compound is often pH-dependent.

-

Permeability: The ability of a molecule to cross biological membranes is significantly affected by its charge.

-

Receptor Binding: The interaction with biological targets can be highly sensitive to the protonation state of the ligand.

-

ADME Properties: Absorption, Distribution, Metabolism, and Excretion are all influenced by the pKa of a drug candidate.

Aniline and its substituted derivatives are weak bases, and their basicity is modulated by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as chlorine atoms, are expected to decrease the basicity of the aniline nitrogen, resulting in a lower pKa value for the corresponding anilinium ion.

Theoretical and Predicted pKa Values

Due to the lack of a published experimental pKa for 2,4-dichloro-3-methylaniline, computational methods are the primary means of estimating this value. Various in-silico approaches are available, ranging from quantum mechanical calculations to empirical and machine learning-based models.

While a specific predicted value for 2,4-dichloro-3-methylaniline is not available in the public domain, a predicted value for the isomeric 2,6-dichloro-3-methylaniline is reported as 0.83 ± 0.10 [1][2]. This provides a reasonable estimate for the pKa of 2,4-dichloro-3-methylaniline, as the electronic effects of the substituents are expected to be similar.

Data Summary: pKa of Dichloro-methylaniline Isomers

| Compound | CAS Number | Predicted pKa | Experimental pKa |

| 2,4-Dichloro-3-methylaniline | 19853-79-3 | Not available | Not available |

| 2,6-Dichloro-3-methylaniline | 64063-37-2 | 0.83 ± 0.10[1][2] | Not available |

Methodologies for Theoretical pKa Prediction

The prediction of pKa values for small molecules can be approached through several computational techniques. These methods are often employed in drug discovery to screen large libraries of compounds.[3]

3.1. Quantum Mechanical (QM) Methods

First-principles QM methods, such as Density Functional Theory (DFT), can provide accurate pKa predictions by calculating the Gibbs free energy change of the deprotonation reaction.[4] These calculations often involve a thermodynamic cycle that dissects the process into gas-phase deprotonation and the solvation energies of the species involved. The accuracy of these methods is highly dependent on the chosen level of theory, basis set, and the solvation model used (e.g., IEFPCM, SMD).[5][6]

3.2. Semi-Empirical Methods

Semi-empirical methods, such as PM3 and AM1, offer a faster alternative to QM methods by using parameters derived from experimental data to simplify the calculations.[7] These methods can be useful for predicting the pKa of substituted anilines and have shown reasonable correlation with experimental values.[8]

3.3. Empirical and QSPR Methods

Quantitative Structure-Property Relationship (QSPR) models and other empirical methods rely on databases of experimental pKa values to derive correlations.[3] Software packages like ACD/Labs Percepta and ChemAxon's MarvinSketch use fragment-based approaches and Hammett-type equations to predict pKa values with high speed and accuracy for compounds within their applicability domain.[9][10][11][12][13]

3.4. Machine Learning Approaches

More recently, machine learning models, particularly graph-convolutional neural networks, have been developed for pKa prediction.[14][15] These models learn the relationship between molecular structure and pKa from large datasets and can offer high accuracy, even for novel chemical scaffolds.[16]

Logical Workflow for Theoretical and Experimental pKa Determination

Caption: Workflow for pKa determination.

Experimental Protocols for pKa Determination

Should an experimental determination of the pKa of 2,4-dichloro-3-methylaniline be required, several well-established methods can be employed. The choice of method often depends on the compound's properties, such as solubility and chromophore presence.

4.1. Spectrophotometric Titration

This is a common and accurate method for compounds that possess a chromophore close to the ionization center, where the UV-Vis absorbance spectrum changes with pH.

-

Principle: The acidic (anilinium ion) and basic (aniline) forms of the molecule will have different molar absorptivities at a specific wavelength. By measuring the absorbance of the solution at various pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

-

Methodology:

-

Prepare a stock solution of 2,4-dichloro-3-methylaniline in a suitable solvent (e.g., methanol or DMSO) and then dilute it in a series of aqueous buffers of known pH.

-

Record the UV-Vis spectrum for each buffered solution over a relevant wavelength range.

-

Identify an analytical wavelength where the difference in absorbance between the protonated and deprotonated species is maximal.

-

Plot absorbance at the analytical wavelength versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

-

4.2. Potentiometric Titration

This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

-

Principle: A solution of the amine is titrated with a strong acid (e.g., HCl). The pH is measured as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where the concentrations of the aniline and the anilinium ion are equal.

-

Methodology:

-

Dissolve a precisely weighed amount of 2,4-dichloro-3-methylaniline in a suitable solvent, which may require a co-solvent like ethanol due to the low aqueous solubility of many anilines.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) using a calibrated pH meter to monitor the pH.

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the point where half of the amine has been neutralized.

-

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used to determine pKa values by monitoring the change in chemical shifts of nuclei near the ionization site as a function of pH.

-

Principle: The chemical shift of protons (or other nuclei like ¹³C or ¹⁵N) close to the amino group will be different for the protonated and deprotonated forms. A plot of the chemical shift versus pH will yield a sigmoidal curve from which the pKa can be determined.

-

Methodology:

-

Prepare a series of samples of 2,4-dichloro-3-methylaniline in buffers of varying, precisely known pH values.

-

Acquire the ¹H NMR (or other relevant nuclei) spectrum for each sample.

-

Identify a nucleus whose chemical shift is sensitive to the protonation state of the amino group.

-

Plot the observed chemical shift of this nucleus as a function of pH. The pKa corresponds to the pH at the inflection point of the resulting titration curve.

-

Experimental Workflow for Spectrophotometric pKa Determination

Caption: Spectrophotometric pKa workflow.

Conclusion

While an experimentally determined pKa for 2,4-dichloro-3-methylaniline is not currently documented in readily accessible literature, a reliable estimate can be inferred from the predicted value of its isomer, 2,6-dichloro-3-methylaniline (pKa ≈ 0.83). For applications requiring high accuracy, this value should be determined experimentally using standard protocols such as spectrophotometric or potentiometric titration. The theoretical and experimental frameworks outlined in this guide provide the necessary tools for researchers, scientists, and drug development professionals to confidently assess the pKa of this and similar compounds, enabling a more informed progression of research and development activities.

References

- 1. 2,6-Dichloro-3-methylaniline CAS#: 64063-37-2 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. mdpi.com [mdpi.com]

- 6. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peerj.com [peerj.com]

- 8. tsijournals.com [tsijournals.com]

- 9. docs.chemaxon.com [docs.chemaxon.com]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. acdlabs.com [acdlabs.com]

- 13. acdlabs.com [acdlabs.com]

- 14. MolGpKa [xundrug.cn]

- 15. pKa Prediction | Rowan [rowansci.com]

- 16. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]

An In-depth Technical Guide on 2,4-Dichloro-3-methylaniline: Synthesis and Molecular Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2,4-Dichloro-3-methylaniline, with a focus on its synthesis and molecular characteristics. While experimental crystallographic data for this specific compound is not publicly available, this document compiles the known experimental protocols for its preparation and presents predicted molecular properties. A diagram of its molecular structure is also provided to aid in visualization and computational modeling efforts. The information herein is intended to support research and development activities where 2,4-Dichloro-3-methylaniline may be a key starting material or intermediate.

Introduction

2,4-Dichloro-3-methylaniline is a halogenated aromatic amine, a class of compounds that are pivotal in the synthesis of a wide array of industrial and pharmaceutical products. The specific substitution pattern of two chlorine atoms and a methyl group on the aniline ring imparts distinct chemical properties that make it a valuable precursor in organic synthesis. Understanding its molecular geometry and having reliable synthesis protocols are crucial for its effective utilization in research and drug development.

Molecular Structure and Predicted Properties

As of the latest literature review, a definitive crystal structure of 2,4-Dichloro-3-methylaniline determined by X-ray diffraction has not been reported. The absence of this experimental data in crystallographic databases prevents a detailed analysis of its solid-state molecular geometry, including precise bond lengths, bond angles, and intermolecular interactions.

However, computational methods provide valuable insights into its molecular characteristics. The predicted properties of 2,4-Dichloro-3-methylaniline are summarized in the table below. These values are useful for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₇Cl₂N | PubChem[1] |

| Molecular Weight | 176.04 g/mol | PubChem |

| Monoisotopic Mass | 174.99556 Da | PubChem[1] |

| XlogP (predicted) | 2.9 | PubChem[1] |

Experimental Protocols: Synthesis of 2,4-Dichloro-3-methylaniline

A detailed experimental procedure for the synthesis of 2,4-Dichloro-3-methylaniline has been documented.[2] The synthesis involves the reduction of 2,6-dichloro-3-nitrotoluene using stannous chloride in an acidic ethanolic solution.

Materials and Reagents

-

2,6-Dichloro-3-nitrotoluene

-

Stannous chloride (SnCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol (C₂H₅OH)

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Water (H₂O)

Synthesis Procedure[2]

-

A solution of 50.0 g (0.243 mole) of 2,6-dichloro-3-nitrotoluene and 225 g (1.0 mole) of stannous chloride in 250 ml of concentrated hydrochloric acid and 125 ml of ethanol is prepared in a suitable reaction vessel equipped with a reflux condenser and a stirrer.

-

The stirred solution is heated under reflux for 1 hour.

-

After the reflux period, the reaction mixture is allowed to cool to ambient temperature and is stirred for an additional 16 hours.

-

The mixture is then made basic by the addition of sodium hydroxide.

-

The basic solution is concentrated under reduced pressure to remove the solvents.

-

The resulting residue is slurried with water, and the insoluble solid is collected by filtration and allowed to air dry.

-

The collected solid is then digested with 500 ml of chloroform and 100 ml of ethanol.

-

The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield 33.5 g of 2,4-dichloro-3-methylaniline. The reported melting point of the product is 56-57.5°C.[2]

The following diagram illustrates the workflow of the synthesis process:

Caption: Synthesis workflow for 2,4-Dichloro-3-methylaniline.

Molecular Visualization

The following diagram represents the two-dimensional chemical structure of 2,4-Dichloro-3-methylaniline.

Caption: Molecular structure of 2,4-Dichloro-3-methylaniline.

Conclusion

While the experimental crystal structure of 2,4-Dichloro-3-methylaniline remains to be determined, this guide provides the essential information currently available, including a detailed synthesis protocol and predicted molecular properties. The provided synthesis workflow and molecular structure diagram serve as valuable resources for researchers engaged in the synthesis and application of this compound. Future studies involving single-crystal X-ray diffraction would be invaluable in providing a more complete understanding of its molecular geometry and intermolecular interactions in the solid state.

References

An In-depth Technical Guide to the Reactivity and Electrophilic Substitution Patterns of 2,4-Dichloro-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity and electrophilic substitution patterns of 2,4-dichloro-3-methylaniline. The document elucidates the directing effects of the amino, chloro, and methyl substituents, which collectively influence the regioselectivity of electrophilic aromatic substitution reactions. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from analogous substituted anilines to predict its behavior in key reactions such as halogenation, nitration, and sulfonation. Detailed experimental protocols, adapted from closely related compounds, are provided to serve as a practical starting point for synthetic applications. This guide is intended to be a valuable resource for researchers and professionals involved in the synthesis and derivatization of halogenated anilines for applications in drug discovery and materials science.

Introduction to 2,4-Dichloro-3-methylaniline

2,4-Dichloro-3-methylaniline is a polysubstituted aromatic amine with a molecular formula of C₇H₇Cl₂N. Its structure, featuring a combination of electron-donating and electron-withdrawing groups, presents a unique case for studying the principles of electrophilic aromatic substitution. The interplay of the activating amino and methyl groups with the deactivating but ortho-, para-directing chloro groups governs the reactivity and the position of incoming electrophiles. Understanding these patterns is crucial for the strategic design of synthetic routes to novel derivatives with potential applications in pharmaceuticals and agrochemicals.

General Principles of Reactivity and Regioselectivity

The reactivity of the benzene ring in 2,4-dichloro-3-methylaniline towards electrophiles is a net result of the electronic effects of its substituents.

-

Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring via the resonance effect. This significantly increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

-

Methyl Group (-CH₃): As an alkyl group, it is a weakly activating, ortho-, para-directing group through an inductive effect and hyperconjugation.

-

Chlorine Atoms (-Cl): Chlorine is an electronegative atom and thus deactivates the ring towards electrophilic substitution through its electron-withdrawing inductive effect. However, it possesses lone pairs of electrons that can be donated into the ring via resonance, making it an ortho-, para-directing group.

The combined influence of these groups suggests that the positions ortho and para to the strongly activating amino group will be the most reactive. However, steric hindrance from the adjacent substituents will also play a significant role in determining the final product distribution.

Given the substitution pattern of 2,4-dichloro-3-methylaniline, the available positions for electrophilic attack are C5 and C6. The C6 position is ortho to the amino group and meta to the methyl group. The C5 position is meta to the amino group and para to the methyl group. Based on the powerful ortho-directing effect of the amino group, the C6 position is the most likely site for electrophilic substitution.

Electrophilic Substitution Reactions

Due to the high reactivity of the amino group, which can lead to side reactions like oxidation and polysubstitution, it is often necessary to protect it, commonly by converting it to an acetanilide. This moderately deactivates the ring and increases the steric bulk around the nitrogen, which can enhance regioselectivity.

Halogenation

Halogenation is a common electrophilic aromatic substitution reaction. Given the existing substitution pattern, further halogenation is expected to occur at the most activated available position.

Predicted Regioselectivity: The primary site of halogenation is predicted to be the C6 position, which is ortho to the activating amino group and sterically accessible.

Quantitative Data (Analogous Compounds): In the chlorination of 2-methylaniline using CuCl₂ in an ionic liquid, a high yield (91% isolated yield) of the para-chlorinated product was obtained, with only a small amount (2.5%) of the other isomer detected.[1] While not a direct analogue, this highlights the potential for high regioselectivity in the halogenation of substituted anilines.

Experimental Protocol (Representative for Bromination of a Protected Aniline):

This protocol is adapted from the bromination of N-(3-methylphenyl)-acetamide.[2]

-

Acetylation: Add 3-methylaniline (1.0 mol) dropwise to a solution of acetic anhydride (1.1 mol) in glacial acetic acid (2.2 L) in a jacketed reactor at 20°C.

-

Bromination: Once acylation is complete, add bromine (0.5 mol) dropwise over 30 minutes at 20°C. Stir for an additional 30 minutes. A white precipitate of the brominated acetanilide should form.

-

Work-up: Pour the reaction mixture into aqueous HCl and filter the product.

-

Hydrolysis: Reflux the N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide (hypothetical product) with a solution of ethanol, water, and 50% NaOH until hydrolysis is complete.

-

Isolation: Cool the reaction mixture and extract with diethyl ether. Wash the extract with water, dry over MgSO₄, and remove the solvent under reduced pressure to yield the brominated aniline.[2]

Nitration

Direct nitration of anilines with strong acids can lead to oxidation.[3] Therefore, protection of the amino group as an acetanilide is highly recommended to achieve regioselective nitration.[3]

Predicted Regioselectivity: For N-acetyl-2,4-dichloro-3-methylaniline, the acetylamino group is a moderately activating ortho-, para-director. The nitration is expected to occur at the C6 position, ortho to the acetylamino group. Studies on the nitration of 2,6-dichloroacetanilide show that the nitro group is predominantly introduced at the 3-position.[4]

Experimental Protocol (Adapted for Nitration of a Protected Dichloroaniline):

This protocol is based on the nitration of N-(3,6-dichloro-2,4-difluorophenyl)acetamide.[3]

-

Protection (Acetylation): Dissolve 2,4-dichloro-3-methylaniline (50.5 mmol) in glacial acetic acid (50 mL). Slowly add acetic anhydride (65.7 mmol). Heat the mixture to reflux for 2 hours. Cool to room temperature and pour into ice-cold water to precipitate the acetanilide.

-

Nitration: In a three-necked flask, dissolve the dried N-(2,4-dichloro-3-methylphenyl)acetamide in concentrated sulfuric acid while maintaining the temperature below 20°C with an ice bath. Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, keeping it cool. Add the nitrating mixture dropwise to the acetanilide solution, keeping the temperature below 10°C. Stir for 2-3 hours in the ice bath.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Collect the precipitate by vacuum filtration and wash with cold water until neutral.

-

Deprotection (Hydrolysis): Heat the nitrated acetanilide with a mixture of ethanol and concentrated hydrochloric acid to reflux for 4-6 hours. Cool the mixture and pour it into cold water. Neutralize with a saturated sodium bicarbonate solution.

-

Purification: The crude nitrated product can be purified by recrystallization from ethanol or an ethanol/water mixture.[3]

Sulfonation

Sulfonation of anilines is typically carried out using concentrated sulfuric acid or oleum at high temperatures.

Predicted Regioselectivity: The sulfonation is predicted to occur at the C6 position, ortho to the amino group. The reaction of 4-chloro-2-methylaniline with sulfuric acid is known to produce 2-amino-5-chloro-3-methylbenzenesulfonic acid, demonstrating the directing effect of the amino group.[5]

Experimental Protocol (General for Sulfonation of a Dichloroaniline):

This protocol is a general method for the sulfonation of aromatic amines.[5]

-

Reaction Setup: In a reactor equipped with a jacket for heating, add 3,4-dichloroaniline (as a proxy for our substrate) and heat until it melts.

-

Sulfonation: Add concentrated sulfuric acid dropwise while controlling the temperature. The reaction is typically carried out at a high temperature (190-240°C) under vacuum for 0.5-3 hours.

-

Work-up: The crude product is dissolved in an alkaline solution, decolorized with activated carbon, and then precipitated by the addition of acid.

-

Isolation: The final product is isolated by filtration, washing, and drying. A high yield (over 95%) has been reported for the sulfonation of 3,4-dichloroaniline using this method.[5]

Summary of Quantitative Data (Predicted)

Since direct experimental data for 2,4-dichloro-3-methylaniline is scarce, the following table summarizes the predicted outcomes and provides data from analogous compounds for reference.

| Electrophilic Substitution | Reagent(s) | Predicted Major Product | Reference Compound | Reference Product(s) & Yield(s) |

| Bromination | Br₂ in Acetic Acid (on acetanilide) | 6-Bromo-2,4-dichloro-3-methylaniline | N-(3-methylphenyl)-acetamide | N-(4-Bromo-3-methylphenyl)acetamide (major) |

| Nitration | HNO₃/H₂SO₄ (on acetanilide) | 2,4-Dichloro-3-methyl-6-nitroaniline | 2,6-Dichloroacetanilide | 2,6-Dichloro-3-nitroacetanilide (predominantly)[4] |

| Sulfonation | H₂SO₄ or Oleum | 2-Amino-3,5-dichloro-6-methylbenzenesulfonic acid | 4-Chloro-2-methylaniline | 2-Amino-5-chloro-3-methylbenzenesulfonic acid (high yield)[5] |

Visualizations of Reaction Pathways and Logic

The following diagrams, generated using the DOT language for Graphviz, illustrate the key decision-making processes and reaction workflows described in this guide.

References

- 1. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]

- 2. Process for the preparation of 2,6-dichloro-4-bromoanilides - Patent 0727412 [data.epo.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN105968033A - Production method of 3,4-dichloroaniline-6-sulfonic acid - Google Patents [patents.google.com]

In-depth Technical Guide: Thermal Stability and Decomposition of 2,4-Dichloro-3-methylaniline

Introduction

2,4-Dichloro-3-methylaniline is a halogenated aromatic amine of interest to researchers and professionals in drug development and chemical synthesis. Understanding the thermal stability and decomposition characteristics of this compound is crucial for ensuring safe handling, storage, and processing, as well as for predicting its behavior under various thermal conditions. This technical guide aims to provide a comprehensive overview of the available data on the thermal properties of 2,4-Dichloro-3-methylaniline.

Current Data Availability

Despite a comprehensive search of scientific literature, safety data sheets (SDS), and chemical databases, specific experimental data on the thermal stability and decomposition of 2,4-Dichloro-3-methylaniline is not publicly available. While information on related compounds, such as other halogenated anilines, exists, direct extrapolation of this data to 2,4-Dichloro-3-methylaniline would be scientifically unsound due to the influence of substituent positioning on molecular stability.

Safety Data Sheets for 2,4-Dichloro-3-methylaniline and structurally similar chemicals do not provide specific decomposition temperatures or byproducts, often stating "No data available" in the relevant sections. Scholarly articles detailing thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) studies specifically for this compound could not be identified.

Given the absence of specific data, this guide will instead focus on the general principles of thermal decomposition for halogenated aromatic amines and outline the standard experimental protocols used to assess thermal stability. This will provide researchers with the necessary framework to evaluate 2,4-Dichloro-3-methylaniline should they generate their own experimental data.

Section 1: General Principles of Thermal Decomposition of Halogenated Aromatic Amines

Halogenated aromatic amines, as a class of compounds, are expected to decompose at elevated temperatures. The decomposition process is complex and can be influenced by several factors:

-

Strength of the Carbon-Halogen Bond: The bond dissociation energy of C-Cl bonds on an aromatic ring is a key factor. Cleavage of this bond can initiate decomposition pathways.

-

Position of Substituents: The relative positions of the chloro and methyl groups on the aniline ring influence the electron density distribution and steric environment, which in turn affects the thermal stability.

-

Presence of the Amino Group: The amino group can undergo oxidation or other reactions at high temperatures, contributing to the overall decomposition process.

-

Atmosphere: The presence of oxygen (air) versus an inert atmosphere (like nitrogen or argon) will significantly alter the decomposition pathways and the resulting products. In air, oxidative decomposition will occur, while in an inert atmosphere, pyrolysis will be the dominant process.

Expected Decomposition Products

While specific products for 2,4-Dichloro-3-methylaniline are not documented, the thermal decomposition of similar compounds suggests the potential formation of:

-

Hydrogen Halides: Hydrogen chloride (HCl) is a common byproduct from the decomposition of chlorinated organic compounds.

-

Nitrogen Oxides (NOx): In the presence of oxygen, the nitrogen from the amino group can form various oxides.

-

Carbon Oxides (CO, CO2): Complete or incomplete combustion of the organic structure will lead to the formation of carbon monoxide and carbon dioxide.

-

Halogenated Aromatic Fragments: The molecule may break down into smaller chlorinated aromatic or aliphatic compounds.

-

Char Residue: A carbonaceous residue may be formed, particularly under inert atmospheres.

Section 2: Experimental Protocols for Thermal Analysis

To determine the thermal stability and decomposition profile of 2,4-Dichloro-3-methylaniline, the following standard experimental techniques would be employed.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA provides information on decomposition temperatures, the presence of volatile components, and the amount of residual char.

Detailed Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of 2,4-Dichloro-3-methylaniline is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment is conducted under a controlled flow of a specific gas, typically nitrogen (for inert conditions) or air (for oxidative conditions), at a constant flow rate (e.g., 20-100 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 5, 10, or 20 °C/min).

-

Data Collection: The instrument records the sample mass as a function of temperature. The resulting data is typically plotted as percent weight loss versus temperature.

-

Data Analysis: Key parameters are determined from the TGA curve:

-

Onset Temperature of Decomposition (T_onset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is maximal (determined from the first derivative of the TGA curve, DTG).

-

Mass Loss Percentage: The percentage of mass lost at each decomposition step.

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. DSC detects exothermic and endothermic transitions, such as melting, crystallization, and decomposition.

Detailed Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of 2,4-Dichloro-3-methylaniline is hermetically sealed in a sample pan (e.g., aluminum or copper). An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under a controlled flow of an inert gas, such as nitrogen, to prevent oxidative reactions.

-

Temperature Program: The sample and reference are heated from a sub-ambient temperature to a temperature beyond the expected decomposition point at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify:

-

Melting Point (T_m): An endothermic peak corresponding to the melting of the compound.

-

Decomposition Exotherm/Endotherm: A broad exothermic or endothermic peak (or series of peaks) indicating the decomposition of the sample. The onset temperature and peak temperature of this transition are noted.

-

Enthalpy of Decomposition (ΔH_d): The area under the decomposition peak, which quantifies the heat released or absorbed during the process.

-

Section 3: Visualizing the Experimental Workflow

The logical flow for assessing the thermal stability of a compound like 2,4-Dichloro-3-methylaniline can be visualized as follows.

While specific quantitative data on the thermal stability and decomposition of 2,4-Dichloro-3-methylaniline is currently lacking in the public domain, this guide provides the foundational knowledge and experimental framework for its determination. Researchers are encouraged to perform the described TGA and DSC analyses to generate the necessary data for a comprehensive understanding of this compound's thermal behavior. Such data is essential for ensuring safety and optimizing processes in its application within research and drug development.

In-Depth Technical Guide: 2,4-Dichloro-3-methylaniline (CAS Number 19853-79-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, safety information, and available scientific data for 2,4-Dichloro-3-methylaniline (CAS No. 19853-79-3). Due to a notable lack of specific research on the biological activity and mechanisms of action of this particular isomer, this document also includes relevant information on structurally similar dichlorinated anilines to provide a contextual framework for future research and development. This guide is intended for professionals in research and drug development who require detailed technical information.

Chemical and Physical Properties

2,4-Dichloro-3-methylaniline is a halogenated aromatic amine. Its core structure consists of an aniline ring substituted with two chlorine atoms and one methyl group. The precise positioning of these functional groups significantly influences its chemical reactivity and potential biological interactions.

Table 1: Physicochemical Properties of 2,4-Dichloro-3-methylaniline

| Property | Value | Source |

| CAS Number | 19853-79-3 | N/A |

| Molecular Formula | C₇H₇Cl₂N | N/A |

| Molecular Weight | 176.04 g/mol | N/A |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Density | Not available | N/A |

| Solubility | Not available | N/A |

| Appearance | Not available | N/A |

Synthesis and Analysis

Synthesis Protocol

A reported method for the synthesis of 2,4-Dichloro-3-methylaniline involves the reduction of a nitrated precursor.

Experimental Protocol: Reduction of 2,6-dichloro-3-nitrotoluene

-

Reaction Setup: A solution of 2,6-dichloro-3-nitrotoluene is prepared in a suitable solvent system, such as ethanol.

-

Reducing Agent: A reducing agent, for example, tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl), is added to the solution.

-

Reaction Conditions: The reaction mixture is typically heated under reflux to facilitate the reduction of the nitro group (-NO₂) to an amino group (-NH₂).

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled and neutralized. The product, 2,4-Dichloro-3-methylaniline, is then isolated through extraction with an organic solvent, followed by purification techniques such as crystallization or chromatography.

Analytical Methodologies

The analysis of dichlorinated anilines, including 2,4-Dichloro-3-methylaniline, is crucial for purity assessment, quantification in environmental samples, and metabolic studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques.

General Experimental Protocol: Analysis by GC-MS

-

Sample Preparation: The sample containing 2,4-Dichloro-3-methylaniline is dissolved in a suitable organic solvent. For environmental samples (e.g., water, soil), an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) is necessary to isolate the analyte.

-

Gas Chromatography (GC): The prepared sample is injected into a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry (MS): The separated components from the GC elute into the mass spectrometer. The molecules are ionized (e.g., by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, providing a unique mass spectrum for identification and quantification.

Safety and Toxicology

Understanding the safety and toxicological profile of 2,4-Dichloro-3-methylaniline is paramount for handling and for assessing its potential as a drug development candidate.

Table 2: GHS Hazard and Precautionary Statements for 2,4-Dichloro-3-methylaniline

| Category | Code | Statement |

| Hazard | H302 | Harmful if swallowed. |

| Precautionary | P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P330 | Rinse mouth. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Profile of Dichlorinated Anilines

While specific toxicological data for 2,4-Dichloro-3-methylaniline is scarce, studies on related dichlorinated anilines indicate potential for toxicity. For instance, 2,4-dichloroaniline and 3,4-dichloroaniline have been shown to be toxic to aquatic organisms.[1] Some chlorinated anilines are also known to be persistent in the environment.[2] The primary routes of exposure are inhalation, ingestion, and dermal contact.

Biological Activity and Mechanism of Action

There is a significant lack of published research on the specific biological activities, mechanism of action, and signaling pathways associated with 2,4-Dichloro-3-methylaniline. However, the biological effects of other dichlorinated aniline isomers can offer some insights into potential areas of investigation.

Context from Related Compounds:

-

Antiparasitic Activity: Some studies have explored the antiparasitic potential of 3,4-dichloroaniline amides, which have shown inhibitory effects against organisms like Trichomonas vaginalis.[3]

-

Environmental Impact: Chlorinated anilines are recognized as environmental contaminants, and their impact on various ecosystems is an area of active research.[2] Their persistence and potential for bioaccumulation are of particular concern.

-

Metabolism: The metabolism of dichlorinated anilines has been studied in various organisms. In plants, for example, 3,4-dichloroaniline, a moiety of the herbicide propanil, can be metabolized into various complexes.[4] In bacteria, aerobic degradation pathways for chloroanilines have been identified, often involving dioxygenase enzymes.[5]

Given the data gap, future research on 2,4-Dichloro-3-methylaniline could focus on screening for various biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. Elucidating its metabolic fate and toxicological profile would also be crucial for any potential therapeutic or industrial application.

Experimental Workflows and Diagrams

Due to the absence of defined signaling pathways for 2,4-Dichloro-3-methylaniline, a generalized experimental workflow for its synthesis and subsequent analysis is presented below. This diagram illustrates the logical progression from starting materials to the characterized final compound.

Caption: General workflow for the synthesis and analysis of 2,4-Dichloro-3-methylaniline.

Conclusion

2,4-Dichloro-3-methylaniline (CAS 19853-79-3) is a chemical compound with well-defined physical and chemical properties. While synthesis and analytical methods are established, there is a significant void in the scientific literature regarding its biological activity, mechanism of action, and associated signaling pathways. The toxicological data on related dichlorinated anilines suggest that this compound should be handled with care, and its environmental fate warrants consideration. For researchers and drug development professionals, this compound represents an unexplored chemical entity. Future studies are necessary to determine its potential therapeutic applications or toxicological risks. The information provided in this guide serves as a foundational resource for initiating such investigations.

References

- 1. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preliminary studies of 3,4-dichloroaniline amides as antiparasitic agents: structure-activity analysis of a compound library in vitro against Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of 3,4-dichloropropionanilide in plants: the metabolic fate of the 3,4-dichloroaniline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Herbicides from 2,4-Dichloro-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel herbicides derived from 2,4-dichloro-3-methylaniline. This document outlines two primary synthetic routes—amide bond formation and urea linkage creation—which are common in the synthesis of commercial herbicides. Additionally, it includes protocols for assessing the herbicidal efficacy of the synthesized compounds and provides insight into the potential mechanism of action for auxin-mimicking herbicides.

Rationale for Synthesis

Substituted anilines are crucial building blocks for a wide range of agrochemicals. Herbicides like propanil and diuron, which are derived from 3,4-dichloroaniline, have seen widespread use.[1][2][3] The specific substitution pattern of 2,4-dichloro-3-methylaniline offers a unique scaffold for the development of new active compounds. By analogy to existing anilide and phenylurea herbicides, it is hypothesized that derivatives of 2,4-dichloro-3-methylaniline will exhibit significant herbicidal activity, potentially with a novel spectrum of efficacy or improved environmental profile. The two main strategies explored here are the formation of anilides through acylation and the synthesis of substituted ureas.

Synthesis of Novel Herbicide Candidates

Two primary synthetic pathways are proposed for the derivatization of 2,4-dichloro-3-methylaniline: N-acylation to form amide-based herbicides and reaction with isocyanates (or isocyanate precursors) to form urea-based herbicides.

Synthesis of Anilide Derivatives (Amide Bond Formation)

This protocol is analogous to the synthesis of propanil, where an aniline is acylated.[1]

Experimental Protocol: Synthesis of N-(2,4-dichloro-3-methylphenyl)propanamide (Hypothetical Compound A)

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 17.6 g (0.1 mol) of 2,4-dichloro-3-methylaniline in 100 mL of an inert solvent such as toluene.

-

Acylation: While stirring, slowly add 9.25 g (0.1 mol) of propanoyl chloride, dissolved in 25 mL of toluene, to the flask through the dropping funnel. The reaction is exothermic; maintain the temperature at 25-30°C using a water bath.

-

Reaction Completion: After the addition is complete, heat the mixture to 50-60°C and maintain for 2 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 50 mL of 5% hydrochloric acid, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(2,4-dichloro-3-methylphenyl)propanamide.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Synthesis of Phenylurea Derivatives

This protocol is based on the synthesis of diuron, which involves the reaction of an isocyanate with an amine.[4][5][6]

Experimental Protocol: Synthesis of 1,1-dimethyl-3-(2,4-dichloro-3-methylphenyl)urea (Hypothetical Compound B)

-

Isocyanate Formation: In a dry 250 mL three-necked flask, dissolve 17.6 g (0.1 mol) of 2,4-dichloro-3-methylaniline in 100 mL of dry toluene. Add 10.1 g (0.1 mol) of triethylamine. Cool the mixture to 0-5°C in an ice bath. Slowly add a solution of triphosgene (10.0 g, 0.034 mol) in 50 mL of dry toluene. After addition, allow the mixture to warm to room temperature and then heat at 60-70°C for 3 hours. The formation of 2,4-dichloro-3-methylphenyl isocyanate can be monitored by IR spectroscopy (disappearance of N-H stretch, appearance of N=C=O stretch at ~2270 cm⁻¹).

-

Urea Formation: In a separate flask, prepare a solution of dimethylamine by bubbling excess dimethylamine gas through 50 mL of cold toluene.

-

Reaction: Slowly add the isocyanate solution from step 1 to the dimethylamine solution. An exothermic reaction will occur, and a precipitate will form. Maintain the temperature below 30°C. Stir for an additional 1-2 hours at room temperature.

-

Isolation and Purification: Collect the solid product by filtration. Wash the solid with cold toluene and then with water to remove any salts. Dry the product under vacuum. The product can be further purified by recrystallization.

-

Characterization: Confirm the structure of the final product using appropriate analytical techniques.

Data Presentation: Physicochemical and Herbicidal Activity Data

The following tables present hypothetical data for the synthesized compounds to illustrate how results can be structured for comparison.

Table 1: Physicochemical Properties of Hypothetical Herbicides

| Compound ID | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | % Yield |

| A | N-(2,4-dichloro-3-methylphenyl)propanamide | C₁₀H₁₁Cl₂NO | 232.11 | 115-117 | 85% |

| B | 1,1-dimethyl-3-(2,4-dichloro-3-methylphenyl)urea | C₁₀H₁₂Cl₂N₂O | 261.12 | 142-144 | 90% |

Table 2: Herbicidal Efficacy (Hypothetical Data)

| Compound ID | Application Rate (g/ha) | Barnyard Grass (% Control) | Green Foxtail (% Control) | Broadleaf Plantain (% Control) |

| A | 100 | 85 | 90 | 60 |

| A | 200 | 95 | 98 | 75 |

| B | 100 | 92 | 88 | 70 |

| B | 200 | 98 | 95 | 85 |

| Glyphosate | 200 | 99 | 99 | 99 |

| Control | 0 | 0 | 0 | 0 |

Experimental Protocols for Herbicidal Activity Screening

Pre-emergence Herbicidal Activity Assay

This assay evaluates the ability of a compound to prevent weed seed germination and emergence.

-

Preparation of Test Solutions: Prepare stock solutions of the test compounds in a suitable solvent like DMSO or acetone.[7] Create a series of dilutions to achieve the desired application rates (e.g., 50, 100, 200, 400 g a.i./ha). The final spray solution should contain a surfactant (e.g., 0.02% v/v).[7]

-

Planting: Fill pots or trays with a standard potting mix. Sow seeds of test weed species (e.g., barnyard grass, green foxtail, broadleaf plantain) at a shallow depth.

-

Application: Evenly spray the soil surface with the test solutions. A negative control (solvent + surfactant) and a positive control (a commercial herbicide) should be included.

-

Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity. Water the pots as needed by subirrigation to avoid disturbing the treated soil surface.

-

Evaluation: After 14-21 days, assess the herbicidal effect by counting the number of emerged seedlings and visually rating the injury (e.g., on a scale of 0-100%, where 100% is complete kill).

Post-emergence Herbicidal Activity Assay

This assay evaluates the effect of a compound on established weeds.

-

Plant Growth: Grow test weed species in pots until they reach a specific growth stage (e.g., 2-4 leaf stage).[8]

-

Preparation of Test Solutions: Prepare solutions as described in the pre-emergence assay.

-

Application: Spray the foliage of the plants evenly with the test solutions until runoff.[8] Include negative and positive controls.

-

Incubation: Return the plants to the greenhouse or growth chamber.

-

Evaluation: Assess the herbicidal injury 7, 14, and 21 days after treatment. Visual ratings of phytotoxicity (chlorosis, necrosis, stunting, epinasty) should be recorded.[9] Fresh weight or dry weight of the above-ground biomass can also be measured for quantitative analysis.

Visualizations: Synthesis and Mechanism of Action

Synthesis Workflow

Caption: General workflow for the synthesis of anilide and phenylurea herbicides.

Herbicidal Activity Testing Workflow

Caption: Workflow for evaluating pre- and post-emergence herbicidal activity.

Signaling Pathway of Auxin-Mimicking Herbicides

Many aniline-derived herbicides function as synthetic auxins.[10][11][12] They mimic the natural plant hormone indole-3-acetic acid (IAA), but at high concentrations and with greater stability, they lead to uncontrolled growth and plant death.[10][13]

Caption: Simplified signaling pathway for auxin-mimicking herbicides.

References

- 1. Propanil | C9H9Cl2NO | CID 4933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 3. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN105294504A - Method for synthesizing diuron - Google Patents [patents.google.com]

- 5. CN101709041A - Process for producing diuron - Google Patents [patents.google.com]

- 6. CN103539704A - Method for preparing diuron - Google Patents [patents.google.com]

- 7. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00914A [pubs.rsc.org]

- 8. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 12. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

- 13. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

Application Notes: Synthesis and Utility of 2,4-Dichloro-3-methylaniline as an Azo Dye Precursor

Azo dyes constitute the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1][2] Their widespread use in industries such as textiles, printing, and paper manufacturing stems from their straightforward and cost-effective synthesis, broad color palette, and good stability.[2][3][4] The synthesis of azo dyes is a classic example of electrophilic aromatic substitution and typically involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component like a phenol or another aromatic amine.[1][5]

The specific properties of the resulting dye, including its color, fastness, and solubility, are heavily influenced by the chemical structure of the aromatic amine and the coupling component. Substituted anilines are therefore critical building blocks for creating custom dyes. 2,4-dichloro-3-methylaniline is a valuable precursor for producing azo dyes and pigments with specific characteristics. The presence of two chlorine atoms, which are electron-withdrawing groups, and a methyl group, which is electron-donating, on the aniline ring can modulate the electronic properties of the resulting dye, thereby influencing its absorption spectrum and fastness properties.

This document provides a detailed protocol for the synthesis of a representative monoazo dye using 2,4-dichloro-3-methylaniline as the starting amine and 2-naphthol as the coupling agent.

Experimental Protocols

The synthesis is a two-stage process. The first stage is the conversion of the primary aromatic amine, 2,4-dichloro-3-methylaniline, into a diazonium salt. This intermediate is highly reactive and typically unstable at ambient temperatures, necessitating its immediate use in the subsequent coupling reaction.[5]

Protocol 1: Diazotization of 2,4-Dichloro-3-methylaniline

Materials:

-

2,4-Dichloro-3-methylaniline (1.76 g, 0.01 mol)

-

Concentrated Hydrochloric Acid (HCl, 37%) (3 mL)

-

Sodium Nitrite (NaNO₂) (0.7 g, ~0.01 mol)

-

Distilled Water

-

Ice

Procedure:

-

In a 100 mL beaker, suspend 1.76 g (0.01 mol) of 2,4-dichloro-3-methylaniline in a mixture of 3 mL of concentrated HCl and 10 mL of water.

-

Stir the mixture and cool it to 0-5 °C in an ice-salt bath. Constant stirring is necessary to maintain a fine suspension.[3]

-

In a separate small beaker, dissolve 0.7 g of sodium nitrite in 5 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold, stirred suspension of the aniline hydrochloride over 15-20 minutes. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.[3][5]

-

The reaction mixture may become clearer as the solid aniline derivative dissolves to form the soluble diazonium salt.

-

After the addition is complete, continue stirring the solution in the ice bath for an additional 15 minutes to ensure the diazotization is complete.[3] This cold diazonium salt solution should be used immediately in the next step.

Protocol 2: Azo Coupling with 2-Naphthol

Materials:

-

Diazonium salt solution from Protocol 1

-

2-Naphthol (β-Naphthol) (1.44 g, 0.01 mol)

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

Procedure:

-

In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

-

Cool this solution thoroughly to 0-5 °C in an ice bath with vigorous stirring.[3]

-

Slowly add the cold diazonium salt solution (from Protocol 1) to the cold, vigorously stirred alkaline solution of 2-naphthol.[5]

-

A deeply colored precipitate of the azo dye should form immediately upon addition. The coupling reaction is typically rapid.

-

Maintain vigorous stirring and keep the reaction mixture in the ice bath for another 30-60 minutes to ensure the coupling reaction goes to completion.[3][5]

-

Isolate the crude azo dye precipitate by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with a generous amount of cold distilled water until the filtrate is neutral to pH paper. This removes any unreacted salts and base.

-

Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Quantitative Data

The following table summarizes representative data expected for a monoazo dye derived from 2,4-dichloro-3-methylaniline and 2-naphthol. Actual experimental results may vary.

| Parameter | Representative Value | Description |

| Product Name | 1-((2,4-dichloro-3-methylphenyl)diazenyl)naphthalen-2-ol | IUPAC name of the synthesized dye. |

| Appearance | Red to Orange Crystalline Powder | The expected physical state and color of the final product. |

| Yield | 85-95% | The expected percentage yield based on the limiting reactant. |

| Melting Point (M.P.) | >200 °C (decomposes) | Azo dyes often have high melting points and may decompose before melting. |

| λmax (in DMF) | 480 - 520 nm | The wavelength of maximum absorbance, indicating the color in the visible spectrum.[6] |

| Molar Extinction (ε) | 25,000 - 40,000 L mol⁻¹ cm⁻¹ | A measure of how strongly the dye absorbs light at λmax. |

| Purity (by HPLC) | >98% | The expected purity after recrystallization. |

Visualizations

Synthesis Workflow

The overall process for synthesizing the azo dye can be visualized as a multi-step workflow, from starting materials to the final, characterized product.

Caption: Experimental workflow for azo dye synthesis.

Chemical Reaction Pathway

The chemical transformation involves the formation of a diazonium ion from 2,4-dichloro-3-methylaniline, which then acts as an electrophile, attacking the electron-rich naphtholate ion to form the final stable azo compound.

Caption: Reaction pathway for the synthesis of an azo dye.

References

Application Notes and Protocols for the Palladium-Catalyzed Buchwald-Hartwig Amination of 2,4-Dichloro-3-methylaniline

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1][2] These application notes provide a detailed guide for the Buchwald-Hartwig amination of 2,4-dichloro-3-methylaniline, an electron-deficient and sterically hindered aryl chloride. The presence of two chlorine atoms and a methyl group on the aniline ring presents unique challenges regarding reactivity and regioselectivity, necessitating careful optimization of reaction conditions to achieve desired outcomes. This document outlines the key reaction parameters, provides detailed experimental protocols, and summarizes expected outcomes based on established methodologies for similar substrates.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process involving a palladium(0) catalyst.[1][3] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of 2,4-dichloro-3-methylaniline to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The desired N-arylated product is formed through reductive elimination, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand is critical as it influences the rates of these steps and the overall efficiency and selectivity of the reaction.[2] For challenging substrates like 2,4-dichloro-3-methylaniline, bulky, electron-rich phosphine ligands are often required.[2]

Key Reaction Parameters

The success of the Buchwald-Hartwig amination of 2,4-dichloro-3-methylaniline is highly dependent on the careful selection of the following parameters:

-

Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common pre-catalysts that form the active Pd(0) species in situ.[4] Pre-formed palladium-ligand complexes (pre-catalysts) can also be used for improved activity and reproducibility.

-

Ligands: Bulky, electron-rich biaryl phosphine ligands are crucial for the amination of aryl chlorides.[2] Ligands such as XPhos, RuPhos, and BrettPhos have shown great efficacy in coupling electron-deficient and sterically hindered aryl chlorides.[2][5] The choice of ligand can also influence the regioselectivity of the reaction.

-

Base: A strong, non-nucleophilic base is necessary to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a commonly used strong base.[6] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may also be effective, particularly with more reactive amines, and can offer better functional group compatibility.[6]

-